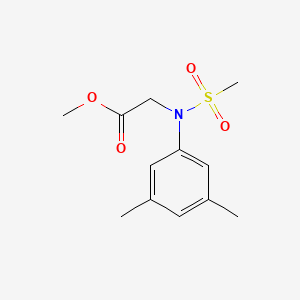

![molecular formula C13H15NO3 B2729145 6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197056-92-9](/img/structure/B2729145.png)

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

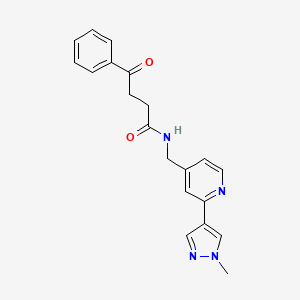

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one, also known as MI-136, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-136 belongs to the family of spirooxindoles, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Aplicaciones Científicas De Investigación

Colorimetric Detection of Metal Ions

A novel spirooxazine derivative exhibited superior selectivity and sensitivity for colorimetric detection of CH3Hg+ over other cations, including Hg2+. This finding underscores the potential of spiro compounds in environmental monitoring and analytical chemistry (Supak Pattaweepaiboon et al., 2020).

Photochromic Properties and Synthesis

Research on spiro[indoline-naphthaline]oxazine derivatives highlighted their excellent photochromic properties in different solvents, demonstrating the utility of these compounds in developing photoresponsive materials (Hong Li et al., 2015).

Corrosion Inhibition

Spiropyrimidinethiones, with a similar structural motif, showed significant corrosion inhibition effects on mild steel in acidic solutions, presenting a potential for these compounds in industrial applications (M. Yadav et al., 2015).

Synthesis Techniques and Catalysis

A study demonstrated the selective synthesis of spirooxindoles via a two-step reaction, showcasing the versatility of spiro compounds in organic synthesis and the potential for generating complex molecules with significant biological activity (Jing Sun et al., 2019).

Green Corrosion Inhibitors

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives were identified as novel green corrosion inhibitors for mild steel in hydrochloric acid medium, highlighting their environmental friendliness and efficacy in protecting metals (N. Gupta et al., 2018).

Photochemistry of Spiropyran Metal Complexes

The study of spiropyran (SP) metal complexes revealed photoresponsive behavior crucial for the development of smart materials in material science, indicating the role of spiro compounds in advancing materials engineering (T. Feuerstein et al., 2019).

Propiedades

IUPAC Name |

6-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)14-12(15)13(10)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZPNHNBNUXVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

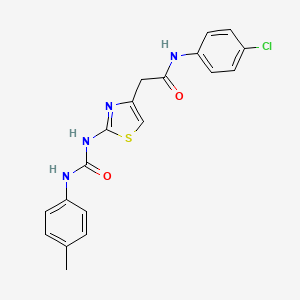

![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

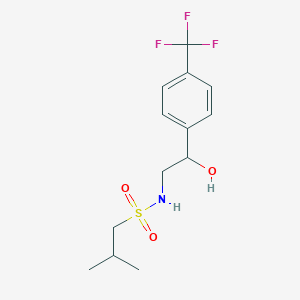

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

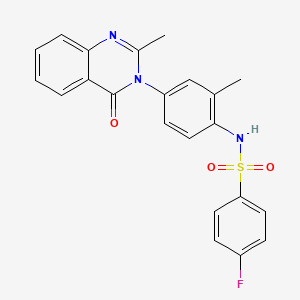

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)